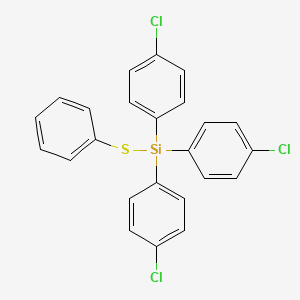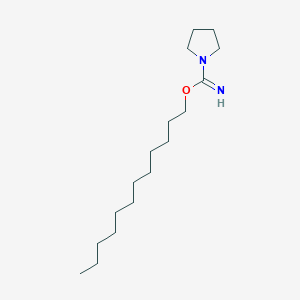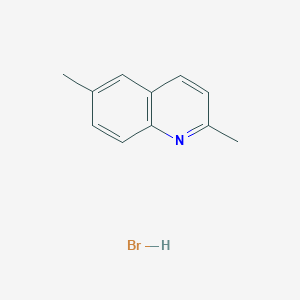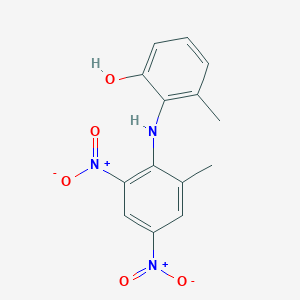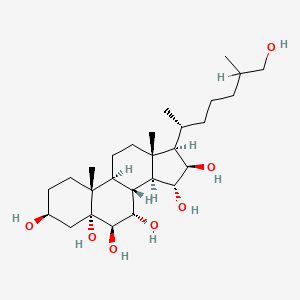
2,5-Dimethylfuran-3,4-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylfuran-3,4-disulfonic acid is a heterocyclic compound derived from furan It is characterized by the presence of two methyl groups at the 2 and 5 positions and two sulfonic acid groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylfuran-3,4-disulfonic acid can be achieved through several methods. One common approach involves the sulfonation of 2,5-dimethylfuran. The reaction typically requires the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-sulfonation and to ensure the selective introduction of sulfonic acid groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethylfuran-3,4-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonate salts.
Applications De Recherche Scientifique
2,5-Dimethylfuran-3,4-disulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,5-dimethylfuran-3,4-disulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran: A related compound without the sulfonic acid groups, used as a biofuel and in organic synthesis.
2,5-Dimethylfuran-3-sulfonic acid: A similar compound with only one sulfonic acid group, which may have different reactivity and applications.
Uniqueness
2,5-Dimethylfuran-3,4-disulfonic acid is unique due to the presence of two sulfonic acid groups, which enhance its solubility in water and its ability to participate in multiple chemical reactions. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
91458-10-5 |
|---|---|
Formule moléculaire |
C6H8O7S2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
2,5-dimethylfuran-3,4-disulfonic acid |
InChI |
InChI=1S/C6H8O7S2/c1-3-5(14(7,8)9)6(4(2)13-3)15(10,11)12/h1-2H3,(H,7,8,9)(H,10,11,12) |
Clé InChI |
RWQVJSWNDMAAST-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(O1)C)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)
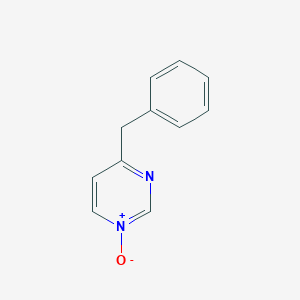

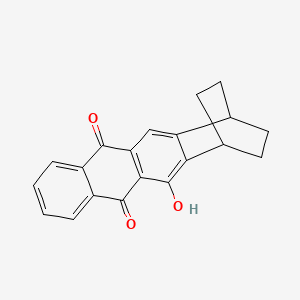
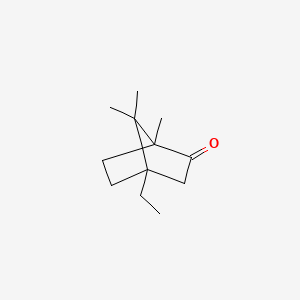
![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
